molecular formula C24H23N3O5S B459713 3-amino-6-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B459713
M. Wt: 465.5 g/mol
InChI Key: CZODVLAPVKAFAE-UHFFFAOYSA-N
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Description

3-amino-6-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.5 g/mol. The purity is usually 95%.
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Biological Activity

3-amino-6-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

  • Molecular Formula: C24H23N3O5S
  • Molecular Weight: 433.52 g/mol
  • Structure: The compound features a thieno[2,3-b]pyridine core with various methoxy and amino substituents that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, primarily through mechanisms involving tubulin polymerization inhibition and cell cycle arrest.

  • Mechanism of Action:
    • The compound interacts with the colchicine binding site on tubulin, disrupting microtubule formation essential for mitosis. This interaction leads to cell cycle arrest in the G2/M phase, effectively inhibiting cancer cell proliferation .
  • In Vitro Studies:
    • In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa cells), indicating strong antiproliferative activity .
Cell LineIC50 (μM)
MCF-70.08
HeLa12.07

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages.

  • In Vivo Studies:
    • Animal models have shown that treatment with this compound reduces microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases .

Antioxidant Activity

The presence of multiple methoxy groups in the structure contributes to its antioxidant properties. Studies indicate that the compound can scavenge free radicals and reduce oxidative stress markers in cellular systems.

Case Studies

  • Study on Cancer Cell Lines:
    • A comprehensive study evaluated the efficacy of various derivatives of thieno[2,3-b]pyridine compounds, including our target compound. Results indicated significant cytotoxicity across multiple cancer types, supporting further development as a chemotherapeutic agent .
  • Neuroinflammation Model:
    • In a model of Alzheimer's disease using LPS-injected mice, administration of the compound resulted in decreased levels of inflammatory markers and improved behavioral outcomes .

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

3-amino-6-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H23N3O5S/c1-29-15-7-5-13(6-8-15)17-10-9-16-20(25)22(33-24(16)27-17)23(28)26-14-11-18(30-2)21(32-4)19(12-14)31-3/h5-12H,25H2,1-4H3,(H,26,28)

InChI Key

CZODVLAPVKAFAE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)N

Origin of Product

United States

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